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Compound of Interest

1-(2-Tetrahydrofuroyl)piperazine
Compound Name:
hydrobromide

cat. No.: B1355225

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Tetrahydrofuroyl)piperazine is a versatile heterocyclic building block used in
organic synthesis and medicinal chemistry.[1] Its structure, containing both a piperazine and a
tetrahydrofuroyl moiety, makes it a valuable intermediate for creating more complex molecules
with potential pharmacological activities.[1] The compound is also known as an impurity of
Terazosin (Terazosin EP Impurity N).[2] The hydrobromide salt enhances solubility in polar
solvents and can improve the stability and bioavailability of the final compound.[3] This
document outlines the common synthetic routes and detailed protocols for the preparation of 1-
(2-Tetrahydrofuroyl)piperazine and its subsequent conversion to the hydrobromide salt.

Physicochemical Properties

A summary of the key physicochemical properties for the free base and its hydrobromide salt is
presented below.
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1-(2- 1-(2-
Property Tetrahydrofuroyl)piperazin  Tetrahydrofuroyl)piperazin
e (Free Base) e Hydrobromide
CAS Number 63074-07-7[1] 63590-62-5
Molecular Formula CoH16N202[1] CoH16N202 - xHBr
Molecular Weight 184.24 g/mol [1] 265.15 g/mol (as HBr salt)[3]
Colorless to yellow viscous White to off-white crystalline
Appearance - ;
liquid[4] solid[3]
Boiling Point 140 °C @ 1.5 mmHg|[2] 386.4 °C at 760 mmHg|[5]
Melting Point Not Applicable 152-160 °CJ[5] or 103-107 °C
Solubility Fully miscible in water[4] Soluble in polar solvents[3]
] ] piperazin-1-yl(tetrahydrofuran-
oxolan-2-yl(piperazin-1-
IUPAC Name 2-

yl)methanone[6] )
yl)methanone;hydrobromide[5]

Synthetic Pathways and Methodologies

The synthesis of 1-(2-Tetrahydrofuroyl)piperazine primarily involves the formation of an amide
bond between the piperazine ring and the tetrahydrofuroyl group.[1] This can be achieved
through two main strategies:

o Acylation with an Activated Carboxylic Acid Derivative: The most common method involves
the acylation of piperazine with an activated form of 2-tetrahydrofuroic acid, such as 2-
tetrahydrofuroyl chloride.[1][4] This is a classic nucleophilic acyl substitution (Schotten-
Baumann type reaction).[7]

o Direct Amide Coupling: This approach directly couples 2-tetrahydrofuroic acid with piperazine
using a coupling agent to activate the carboxylic acid.[1][8]

Once the free base is synthesized and purified, it can be converted to the hydrobromide salt by
treatment with hydrogen bromide.[5]
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Caption: General synthetic pathways to 1-(2-Tetrahydrofuroyl)piperazine hydrobromide.

Comparison of Synthesis Protocols for Free Base
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Parameter

Protocol 1: Acyl Chloride
Method

Protocol 2: Direct Amide
Coupling

Reactants

Piperazine, Tetrahydro-2-furoyl

chloride

Piperazine, Tetrahydro-2-furoic

acid

Key Reagent

N/A (Activated starting

material)

Hexamethyldisilazane (HMDS)
[4]

Inorganic (e.g., NaOH, K2CO3)

Not explicitly required with

Base ]
or Organic (e.g., EtsN)[4][7] HMDS
Typically 0 °C to Room

Temperature 110 °C[4]
Temperature[7]

) ] 1-16 hours (typical for

Reaction Time 8 hours[4]
Schotten-Baumann)[7]

Yield Generally high 93%][4]
Requires prior synthesis of the A one-pot procedure from the

Notes acid chloride.[9] The reactionis  carboxylic acid.[4] High

often fast and efficient.[7]

temperature required.

Experimental Protocols
Protocol 1: Synthesis of 1-(2-
Tetrahydrofuroyl)piperazine via Acyl Chloride

This protocol is based on the general Schotten-Baumann reaction conditions for the acylation

of amines.[4][7] It involves the reaction of piperazine with pre-synthesized tetrahydro-2-furoyl

chloride.

Materials:

e Piperazine

o Tetrahydro-2-furoyl chloride

e Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
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o Base (e.g., Triethylamine (EtsN) or aqueous Sodium Hydroxide (NaOH))
o Deionized water

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2SOa4) or magnesium sulfate (MgSOa)

e Magnetic stirrer and stir bar

» Round-bottom flask

 Addition funnel

e Separatory funnel

Procedure:

e In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base (e.g., EtsN, 2.2 eq)
in DCM. If using an aqueous base like NaOH, dissolve piperazine in the aqueous base
solution.

e Cool the stirred solution to 0 °C using an ice bath.
e Dissolve tetrahydro-2-furoyl chloride (1.1 eq) in DCM.

o Add the tetrahydro-2-furoyl chloride solution dropwise to the piperazine solution over 30-60
minutes, maintaining the temperature at O °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Once the reaction is complete, quench by adding deionized water.

« If a biphasic system was used, separate the layers using a separatory funnel. If a single
solvent was used, add water and transfer to a separatory funnel.

o Extract the aqueous layer with DCM (3x).
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» Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, and filter.

o Concentrate the filtrate under reduced pressure to yield the crude product, which appears as
a viscous liquid.[1]

» Purify the crude product by vacuum distillation or column chromatography if necessary.

1. Dissolve Piperazine . 3. Add Tetrahydro-2-furoyl 4. Stir at RT 5. Quench 6. Extract with 7. Dry, Filter & 8. Purify Product
& Base in Solvent 2. Coolto 0°C Chloride Dropwise (Monitor by TLC) with Water Organic Solvent Concentrate (if needed)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis via the acyl chloride route.

Protocol 2: Synthesis of 1-(2-
Tetrahydrofuroyl)piperazine via Direct Amide Coupling

This protocol uses hexamethyldisilazane (HMDS) as a coupling agent for the direct reaction
between tetrahydro-2-furoic acid and piperazine.[4]

Materials:

e Piperazine

o Tetrahydro-2-furoic acid

o Hexamethyldisilazane (HMDS)

e Heating mantle or oil bath

e Round-bottom flask with reflux condenser
o Magnetic stirrer and stir bar

Procedure:

o Combine piperazine (1.0 eq) and tetrahydro-2-furoic acid (1.0 eq) in a round-bottom flask.
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e Add HMDS as the reagent and solvent.[4]

e Heat the reaction mixture to 110 °C under a nitrogen or argon atmosphere.[4]
e Maintain the temperature and stir for 8 hours.[4]

 After 8 hours, cool the reaction mixture to room temperature.

o Work-up the reaction mixture to remove byproducts and isolate the desired product. The
specific work-up procedure may involve aqueous extraction and solvent removal.

e The resulting product is 1-(2-Tetrahydrofuroyl)piperazine, with a reported yield of 93%.[4]

Protocol 3: Conversion to 1-(2-
Tetrahydrofuroyl)piperazine Hydrobromide

This protocol outlines the formation of the hydrobromide salt from the synthesized free base.[5]
Materials:

o 1-(2-Tetrahydrofuroyl)piperazine (free base)

Hydrogen bromide (HBr, e.g., 48% aqueous solution)

Butan-1-ol

Water

Stirring and cooling apparatus

Buchner funnel and filter paper

Procedure:

 Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine (1.0 eq) in a mixture of butan-1-ol and
water.[5]

e Cool the solution to 5 °C.[5]
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e Slowly add hydrogen bromide (1.0-1.1 eq) to the stirred solution.

o Allow the temperature to rise to 40 °C and stir the mixture for 1.5 hours.[5]

o Cool the mixture, allowing the hydrobromide salt to crystallize.

e Collect the solid product by vacuum filtration.

» Wash the crystals with a cold solvent (e.g., cold butan-1-ol or diethyl ether) to remove any
residual impurities.

e Dry the product under vacuum to yield 1-(2-Tetrahydrofuroyl)piperazine hydrobromide as
a crystalline solid.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1355225#synthesis-of-1-2-tetrahydrofuroyl-
piperazine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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